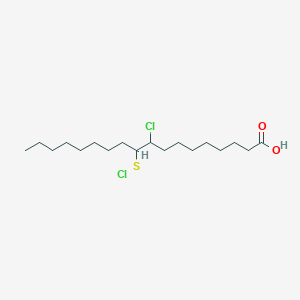
9-Chloro-10-(chlorosulfanyl)octadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Chloro-10-(chlorosulfanyl)octadecanoic acid is a halogenated fatty acid. This compound is characterized by the presence of chlorine and sulfur atoms attached to an octadecanoic acid backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-10-(chlorosulfanyl)octadecanoic acid typically involves the chlorination of octadecanoic acid followed by the introduction of a chlorosulfanyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The chlorosulfanyl group can be introduced using reagents like sulfur dichloride or sulfur monochloride under controlled conditions to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonation processes. These processes are carried out in reactors designed to handle the corrosive nature of chlorinating and sulfonating agents. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity while minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions
9-Chloro-10-(chlorosulfanyl)octadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorosulfanyl group to a thiol group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
9-Chloro-10-(chlorosulfanyl)octadecanoic acid has several applications in scientific research:
Biology: Studied for its potential effects on cellular processes due to its structural similarity to natural fatty acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 9-Chloro-10-(chlorosulfanyl)octadecanoic acid involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, altering membrane fluidity and function. It may also interact with specific enzymes, inhibiting or modifying their activity. The presence of chlorine and sulfur atoms can enhance its reactivity and binding affinity to molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Chloro-10-hydroxy-octadecanoic acid: Another halogenated fatty acid with a hydroxyl group instead of a chlorosulfanyl group.
Stearic acid: The parent compound, a saturated fatty acid without halogenation or sulfonation.
Chlorosulfonyl isocyanate: A compound with a similar chlorosulfanyl group but different overall structure and reactivity
Uniqueness
9-Chloro-10-(chlorosulfanyl)octadecanoic acid is unique due to the presence of both chlorine and sulfur atoms, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
92116-13-7 |
|---|---|
Molekularformel |
C18H34Cl2O2S |
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
9-chloro-10-chlorosulfanyloctadecanoic acid |
InChI |
InChI=1S/C18H34Cl2O2S/c1-2-3-4-5-8-11-14-17(23-20)16(19)13-10-7-6-9-12-15-18(21)22/h16-17H,2-15H2,1H3,(H,21,22) |
InChI-Schlüssel |
CHKKHLUBBPTDNX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)O)Cl)SCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Hydroxy-5-methoxyphenyl)-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14345039.png)
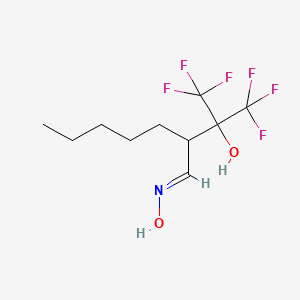
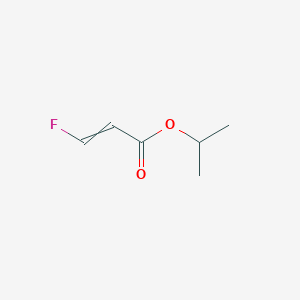
![2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate](/img/structure/B14345050.png)
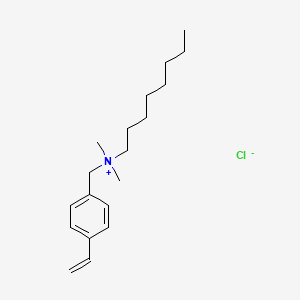

![N-[2-(Dihexadecylamino)ethyl]acetamide](/img/structure/B14345065.png)


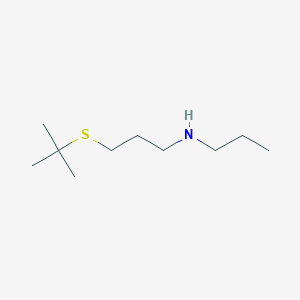
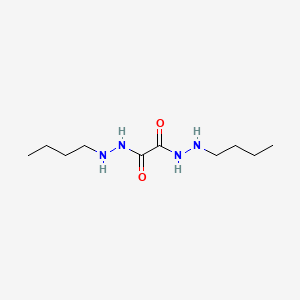
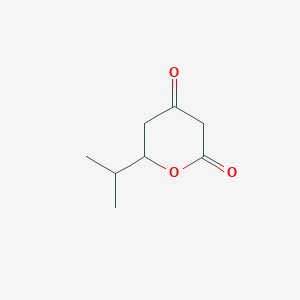
![Benzene, [3-(methoxymethoxy)-1-propynyl]-](/img/structure/B14345114.png)

